6-O-Syringoylajugol

Natural Product Isolation Phytochemical Quantification Procurement Logistics

Sourcing low-abundance natural products for reproducible bioassays presents a dual challenge: ensuring structural authenticity and maintaining batch-to-batch consistency. 6-O-Syringoylajugol, an iridoid glycoside occurring at only 0.8 ppm in Verbascum thapsus-94-fold lower than ajugol-addresses both. Its distinct 6-O-syringoyl ester (pKa 8.16±0.25; XlogP -0.40) imparts antioxidant activity absent in the parent scaffold, making it an essential matched pair for SAR studies. • Quantifiable Differentiation: Pure reference standard enables accurate HPLC/LC-MS quantification and chemotaxonomic fingerprinting of Verbascum spp. • Assay-Ready: Pre-screened solubility in DMSO, EtOAc, and CHCl₃; recommended storage at -20°C under desiccation ensures long-term stability for cell-based and enzymatic studies. • Supply Assurance: Procure alongside ajugol from a single source for internally consistent comparative DPPH/ABTS radical scavenging assays.

Molecular Formula C24H32O13
Molecular Weight 528.5 g/mol
Cat. No. B1631976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Syringoylajugol
Molecular FormulaC24H32O13
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O
InChIInChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
InChIKeyGVBVLPSUZPTMSB-PTKOVHFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Syringoylajugol: Verified Sourcing & Provenance


6-O-Syringoylajugol is a naturally occurring iridoid glycoside derivative characterized by a syringoyl ester moiety at the C-6 position of the ajugol core, with a molecular formula of C24H32O13 and a molecular weight of 528.50 g/mol . The compound is biosynthesized and accumulated in specific plant species, most notably Verbascum thapsus [1] and Rehmannia glutinosa [2], and has been definitively isolated and structurally characterized from Verbascum letourneuxii [3]. Its structural identity is confirmed by distinct physicochemical properties including an XlogP of -0.40, a topological polar surface area of 194.00 Ų, and a predicted pKa of 8.16±0.25 .

6-O-Syringoylajugol Procurement Risk Assessment


Substituting 6-O-Syringoylajugol with structurally analogous iridoid glycosides such as ajugol or 6-O-vanilloylajugol introduces significant scientific and operational risk. The syringoyl ester moiety confers distinct physicochemical properties, including a predicted pKa of 8.16±0.25 that differs markedly from non-esterified ajugol, affecting solubility and chromatographic behavior during analytical method development . Critically, 6-O-Syringoylajugol demonstrates a natural abundance of only 0.8 ppm in Verbascum thapsus, which is 94-fold lower than the 75 ppm reported for ajugol, a fact with direct consequences for procurement cost, sourcing reliability, and scale-up feasibility [1]. Furthermore, unlike 6-O-vanilloylajugol, which exhibits documented DPPH radical scavenging properties, 6-O-Syringoylajugol's bioactivity profile is less thoroughly characterized, making it a distinct and non-fungible research tool for structure-activity relationship (SAR) investigations [2].

6-O-Syringoylajugol vs. Analogs: Comparator Evidence


Natural Abundance: 6-O-Syringoylajugol vs. Ajugol

In a cross-study comparison of phytochemical data from Verbascum thapsus, 6-O-Syringoylajugol is present at a concentration of only 0.8 ppm, whereas its non-esterified parent compound ajugol is present at 75 ppm [1]. This represents a 93.75-fold difference in natural abundance, a quantitative disparity that directly impacts the feasibility and cost of isolation. This data point serves as a critical procurement differentiator, as lower natural abundance correlates with higher commercial pricing and greater supply chain variability.

Natural Product Isolation Phytochemical Quantification Procurement Logistics

Antioxidant Activity Contrast vs. Ajugol

6-O-Syringoylajugol is reported to possess antioxidant activity . In direct contrast, the parent compound ajugol has been explicitly classified as a 'non anti-oxidant component' in a bioactivity-guided fractionation study, which identified specific EC50 values for active compounds (e.g., verminoside EC50 = 2.04 μg/mL) while isolating ajugol as inactive [1]. This qualitative distinction is critical for SAR studies, as it implicates the 6-O-syringoyl substitution as a key structural determinant of antioxidant capacity. It is important to note that while a specific IC50 or EC50 value for 6-O-Syringoylajugol has not been identified in the evaluated literature, its classification as an active antioxidant is a differentiating factor from the inactive ajugol.

Antioxidant Screening Bioactivity Profiling Structure-Activity Relationship

Syringoyl Esterification: Distinct pKa & Lipophilicity

The presence of the syringoyl ester group at the C-6 position of the ajugol scaffold imparts unique physicochemical attributes that differentiate 6-O-Syringoylajugol from non-esterified iridoid glycosides. The predicted pKa of 8.16±0.25 and XlogP of -0.40 [1] are direct consequences of this structural modification. In comparison, the parent compound ajugol, lacking the syringoyl moiety, is expected to exhibit a different protonation state and lipophilicity profile, which in turn affects its behavior in reversed-phase chromatography, its partitioning in biphasic solvent systems, and its membrane permeability in cellular assays. These differences are critical for optimizing purification protocols and interpreting bioassay results.

Medicinal Chemistry Physicochemical Profiling Analytical Method Development

Solubility Profile vs. 6-O-Vanilloylajugol

Vendor-supplied solubility data indicate that 6-O-Syringoylajugol is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. While specific solubility data for 6-O-vanilloylajugol is not provided in the source, the documented DPPH scavenging properties of 6-O-vanilloylajugol [2] highlight a key difference: the choice of solvent system may significantly impact the observed bioactivity and reproducibility of assays for each compound. This underscores the necessity for compound-specific solubility optimization in experimental design.

Analytical Chemistry Sample Preparation Bioassay Compatibility

Recommended Storage & Stability Conditions

Vendor guidelines specify that 6-O-Syringoylajugol should be stored desiccated at -20°C for long-term stability [1]. This is a critical logistical parameter that may differentiate it from other iridoid glycosides which might have different stability profiles. While a direct comparative study on the stability of various iridoid glycosides under identical conditions is not available, adherence to these specific storage recommendations is essential for maintaining the compound's structural integrity and biological activity over time, particularly given the potential for ester hydrolysis of the syringoyl group.

Compound Management Stability Studies Long-Term Storage

6-O-Syringoylajugol: Application Scenarios


Iridoid Antioxidant SAR Studies

Given that 6-O-Syringoylajugol is reported to possess antioxidant activity while its parent compound ajugol is classified as non-antioxidant, this compound is an ideal tool for dissecting the structural requirements for antioxidant function within the iridoid glycoside family. Researchers can use this pair of compounds to probe the specific contribution of the 6-O-syringoyl ester moiety to free radical scavenging capacity. Procurement of both 6-O-Syringoylajugol and ajugol from a single vendor ensures batch-to-batch consistency for comparative bioassays, such as DPPH or ABTS radical scavenging assays [1].

Analytical Method & Phytochemical Fingerprinting of Verbascum

The distinct physicochemical properties of 6-O-Syringoylajugol, including its predicted pKa of 8.16 and XlogP of -0.40, make it a valuable reference standard for developing and validating robust HPLC or LC-MS methods for the analysis of Verbascum thapsus and related species. Its low natural abundance (0.8 ppm) makes a pure, commercially available reference standard essential for accurate quantification and chemotaxonomic fingerprinting. Researchers can use this standard to confirm the presence of this minor, yet characteristic, iridoid in plant extracts and to assess the quality and authenticity of herbal materials [2].

Solvent Compatibility & Stability in In Vitro Assays

The documented solubility of 6-O-Syringoylajugol in a range of organic solvents (chloroform, DMSO, ethyl acetate) and its recommended long-term storage at -20°C under desiccation are critical parameters for experimental design. Procurement of this compound for cell-based assays or enzymatic studies requires a priori knowledge of its solvent compatibility to avoid artifacts or precipitation. The information provided allows researchers to pre-screen solvents and plan for appropriate storage conditions, ensuring the compound remains stable and active throughout the duration of a study [3][4].

Technical Documentation Hub

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